molecular formula C12H11F2NS B7554412 N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine

N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine

Cat. No. B7554412
M. Wt: 239.29 g/mol
InChI Key: KDQFIJXGTNQDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine, also known as DFTM, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFTM is a member of the phenylmethylamine class of compounds and is structurally similar to amphetamines.

Mechanism of Action

N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine works by binding to and inhibiting the reuptake transporters for dopamine and norepinephrine, thereby increasing their levels in the brain. This leads to an increase in the release of these neurotransmitters, resulting in improved cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Additionally, N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine has been shown to have anxiogenic and locomotor stimulating effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This allows researchers to study the effects of these neurotransmitters on various physiological processes. However, one limitation of using N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine is its potential for abuse and addiction, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine. One area of interest is its potential use as a treatment for depression, as it has been shown to have antidepressant effects in animal models. Additionally, further research is needed to determine the long-term effects of N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine use and its potential for abuse and addiction. Finally, more research is needed to understand the molecular mechanisms underlying the effects of N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine on neurotransmitter systems in the brain.

Synthesis Methods

N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzaldehyde with thiophen-3-ylmethanamine in the presence of a reducing agent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine has been studied extensively for its potential use as a treatment for various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and movement.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NS/c13-11-2-1-10(12(14)5-11)7-15-6-9-3-4-16-8-9/h1-5,8,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQFIJXGTNQDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine

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